molecular formula C16H11BrN2OS B2426381 2-bromo-N-(5-phenylthiazol-2-yl)benzamide CAS No. 477491-78-4

2-bromo-N-(5-phenylthiazol-2-yl)benzamide

Cat. No. B2426381
CAS RN: 477491-78-4
M. Wt: 359.24
InChI Key: FZKUEWBQUFVGTL-UHFFFAOYSA-N
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Description

“2-bromo-N-(5-phenylthiazol-2-yl)benzamide” is a chemical compound that contains a benzamide group and a thiazole group . The benzamide group consists of a benzene ring attached to an amide group, and the thiazole group is a heterocyclic compound that contains sulfur and nitrogen .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of imidazotriazole-incorporated thiazoles was achieved by the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives .

Scientific Research Applications

Synthesis and Potential Applications

  • Synthetic Chemistry : A foundational application of compounds similar to 2-bromo-N-(5-phenylthiazol-2-yl)benzamide is in synthetic chemistry for the creation of complex molecules. For instance, the synthesis of 2-(5-Phenylthiazol-4-yl)benzoic acids, through a four-step synthesis, demonstrates the utility of related compounds in generating potential plant growth regulators (T. Teitei, 1980). This showcases the compound's role in the synthesis of molecules with potential agricultural applications.

  • Pharmaceutical Research : The structural modification and evaluation of compounds similar to this compound have implications in drug discovery and pharmaceutical sciences. The exploration of antipyrine-like derivatives, such as 2-halo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamides, for their intermolecular interactions, X-ray structure, Hirshfeld surface analysis, and DFT calculations, contribute to understanding the potential of these compounds in developing new pharmaceuticals (A. Saeed et al., 2020). These studies can inform the design of compounds with desired biological activities.

  • Material Science : The synthesis of N-benzothiazol-2-yl-amides via copper-catalyzed intramolecular cyclization process (Junke Wang et al., 2008) demonstrates the application of related chemical frameworks in creating new materials. These materials might have unique properties suitable for various industrial applications, including electronics, coatings, and as intermediates in further synthetic processes.

Mechanism of Action

Target of Action

Thiazole derivatives have been reported to interact with a variety of targets, including enzymes and receptors in biological systems . For instance, some thiazole compounds have been found to interact with topoisomerase II .

Mode of Action

Thiazole compounds are known to behave unpredictably when they enter physiological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors . For example, Voreloxin, a thiazole compound, binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole compounds in general can activate or inhibit various biochemical pathways . For instance, some thiazole compounds have been found to interact with topoisomerase II, affecting the DNA replication pathway .

Pharmacokinetics

Thiazole compounds are known to have varying solubility properties, which can influence their bioavailability . For instance, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

Thiazole compounds have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility properties of thiazole compounds suggest that their action could be influenced by the solvent environment .

properties

IUPAC Name

2-bromo-N-(5-phenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2OS/c17-13-9-5-4-8-12(13)15(20)19-16-18-10-14(21-16)11-6-2-1-3-7-11/h1-10H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZKUEWBQUFVGTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(S2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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